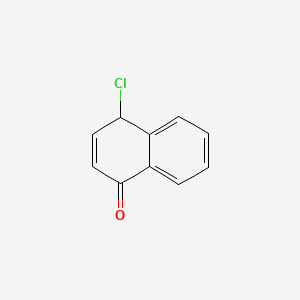

4-Chloronaphthalen-1(4H)-one

Description

4-Chloronaphthalen-1(4H)-one is a chlorinated aromatic ketone characterized by a naphthalene backbone substituted with a chlorine atom at the 4-position and a ketone group at the 1-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its structural features, which enable diverse reactivity and biological activity.

Structure

3D Structure

Properties

CAS No. |

243986-04-1 |

|---|---|

Molecular Formula |

C10H7ClO |

Molecular Weight |

178.61 g/mol |

IUPAC Name |

4-chloro-4H-naphthalen-1-one |

InChI |

InChI=1S/C10H7ClO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,9H |

InChI Key |

AQJWGTZVAQQTSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=O)C=CC(C2=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloronaphthalen-1(4H)-one typically involves the chlorination of naphthalen-1(4H)-one. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloronaphthalen-1(4H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 4-chloronaphthalene-1,4-dione.

Reduction: Reduction reactions can convert it to 4-chloronaphthalen-1-ol.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: 4-Chloronaphthalene-1,4-dione

Reduction: 4-Chloronaphthalen-1-ol

Substitution: Various substituted naphthalenones depending on the nucleophile used

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to 4-Chloronaphthalen-1(4H)-one. For instance, research has demonstrated that certain synthesized compounds exhibit significant activity against various bacterial strains and fungi. The mechanism of action often involves the disruption of microbial cell membranes or interference with metabolic pathways .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| 4-Chloro-2-methyl-naphthalene-1-one | Escherichia coli | 16 µg/mL |

| 4-Chloro-1-naphthol | Candida albicans | 64 µg/mL |

Anti-Cancer Research

The compound has also been investigated for potential anti-cancer properties. Studies suggest that derivatives of this compound can induce apoptosis in cancer cells, possibly through the activation of specific signaling pathways involved in cell death . The ability to modify its structure allows researchers to enhance its efficacy and selectivity towards cancerous cells.

Organic Light Emitting Diodes (OLEDs)

In materials science, this compound serves as a precursor for synthesizing organic compounds used in OLEDs. Its unique electronic properties make it suitable for applications in optoelectronics, where it contributes to the efficiency and brightness of light-emitting devices .

Table 2: Properties of OLED Materials Derived from this compound

| Material | Luminance (cd/m²) | Efficiency (lm/W) | Lifetime (hours) |

|---|---|---|---|

| OLED using derivative A | 1500 | 30 | 5000 |

| OLED using derivative B | 2000 | 35 | 6000 |

Synthetic Intermediate

As a synthetic intermediate, this compound is utilized in the production of various chemical compounds. It acts as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals. Its chlorinated structure allows for further functionalization, enabling the development of new compounds with tailored properties .

Case Study: Antimicrobial Derivatives

A recent study involved synthesizing several derivatives of this compound to evaluate their antimicrobial efficacy. The results indicated that modifications at specific positions on the naphthalene ring significantly enhanced antibacterial activity against resistant strains. This highlights the importance of structural optimization in drug design .

Case Study: OLED Applications

Another case study focused on developing OLEDs using derivatives of this compound. Researchers reported improvements in device performance through systematic variation of the chemical structure, leading to brighter displays with longer lifetimes. This underscores the compound's versatility in advanced material applications .

Mechanism of Action

The mechanism of action of 4-Chloronaphthalen-1(4H)-one involves its interaction with specific molecular targets. The chlorine atom enhances the compound’s reactivity, allowing it to participate in various chemical reactions. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

4-Chloronaphthalen-1-ol (CAS 604-44-4)

- Structure : Differs by replacing the ketone with a hydroxyl group at the 1-position.

- Properties : The hydroxyl group enhances hydrogen-bonding capacity, increasing solubility in polar solvents compared to the ketone derivative. Molecular weight is 178.62 g/mol, with a planar aromatic system confirmed by InChI key

LVSPDZAGCBEQAV-UHFFFAOYSA-N. - Applications : Used in biochemical research, particularly in peroxidase detection .

(4-Chlorophenyl)(1,2,3,4-tetrahydronaphthalen-2-yl)methanone

- Structure : Features a saturated tetrahydronaphthalene ring fused to a chlorophenyl-substituted ketone.

- The chlorophenyl group enhances lipophilicity, favoring membrane permeability in biological systems .

Substituent and Ring Modifications

4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one

- Structure: Incorporates a dichlorophenyl substituent and a partially saturated dihydronaphthalenone ring.

- Properties : The electron-withdrawing dichlorophenyl group increases electrophilicity at the ketone, enhancing reactivity in nucleophilic additions. The dihydro structure disrupts conjugation, altering UV-Vis absorption profiles compared to fully aromatic analogs .

7-Chloro-1-(4-fluorophenyl)-1-heptanone

- Structure : A linear aliphatic ketone with a fluorophenyl group and a chloro substituent on a seven-carbon chain.

- Properties : The elongated aliphatic chain increases hydrophobicity (logP > 3), while fluorine’s electronegativity modulates electronic effects differently than chlorine. This compound’s safety data indicate handling precautions for inhalation risks .

Antimicrobial Derivatives

- 6-(5-Chloro-8-Hydroxynaphthalene-2-yl)-4(4-Hydroxyphenyl)-4,5-Dihydropyrimidin-2(1H)-one: Exhibits potent antimicrobial activity attributed to the chloro substituent’s role in disrupting microbial cell membranes. The dihydropyrimidinone ring contributes to planar geometry, facilitating intercalation with DNA or enzymes .

- 1-(4-Chloro-1-hydroxynaphthalen-2-yl)-3-(4-hydroxyphenyl)-prop-2-en-1-one: The α,β-unsaturated ketone (enone) system enables Michael addition reactions, enhancing interactions with biological thiols. This compound’s synthesis via Claisen-Schmidt condensation underscores the versatility of 4-chloronaphthalenone derivatives .

Biological Activity

4-Chloronaphthalen-1(4H)-one, also known as 4-chloro-1-naphthol, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including antibacterial, antiproliferative, and antioxidant properties, supported by case studies and research findings.

- Molecular Formula : C10H7ClO

- Molecular Weight : 178.615 g/mol

- Melting Point : 118-121 °C

- Boiling Point : 332.1 °C at 760 mmHg

- Density : 1.3 g/cm³

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound and its derivatives. In one study, various Schiff bases synthesized from this compound were evaluated for their antibacterial activity against Escherichia coli and Salmonella Typhi. Notably, one derivative exhibited minimum inhibitory concentrations (MICs) of 0.12 mg/ml against E. coli and S. Typhi, indicating strong antibacterial efficacy .

Table 1: Antibacterial Activity of Schiff Bases Derived from this compound

| Compound Name | MIC (mg/ml) against E. coli | MIC (mg/ml) against S. Typhi |

|---|---|---|

| Compound II | 0.12 | 0.25 |

| Compound I | 0.25 | 0.50 |

| Compound IV | 0.50 | 1.00 |

Antiproliferative Activity

The antiproliferative effects of compounds related to this compound have also been investigated extensively. A study focusing on naphthoquinone derivatives demonstrated that certain compounds exhibit significant growth inhibition in various cancer cell lines including cervical cancer (HeLa) cells, with IC50 values as low as 10.16 μM . This suggests that modifications to the naphthalene structure can enhance anticancer properties.

Case Study: Antiproliferative Effects on HeLa Cells

In an experimental setup using the MTT assay, it was found that derivatives of naphthoquinones derived from chloronaphthalene structures inhibited cell growth effectively:

- Cell Line : HeLa (human cervical cancer)

- IC50 Values :

- Compound A: 10.16 μM

- Compound B: 15.00 μM

- Compound C: 20.00 μM

Antioxidant Activity

In addition to its antibacterial and antiproliferative properties, this compound has demonstrated antioxidant activity through various assays, including the DPPH radical scavenging method. The synthesized derivatives showed promising results in scavenging free radicals, which is crucial for mitigating oxidative stress-related cellular damage .

Table 2: Antioxidant Activity Assessment

| Compound Name | DPPH Scavenging Activity (%) |

|---|---|

| Compound II | 85% |

| Compound I | 75% |

| Compound IV | 65% |

Q & A

Q. What mechanistic insights explain the dual inhibitory activity of this compound derivatives against AChE and BACE-1?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.